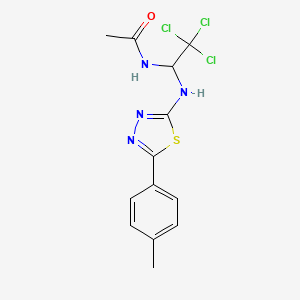

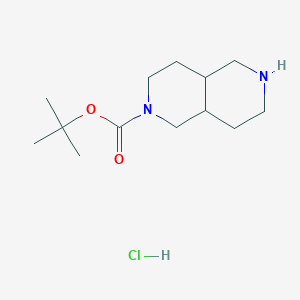

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate” is not explicitly provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate” are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate” are not explicitly provided in the available resources .Scientific Research Applications

Antibacterial Agents

Research has identified tert-butyl derivatives, including structures similar to tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate, as potent antibacterial agents. Studies on fluoronaphthyridines and quinolones, with modifications at the tert-butyl position, have shown these compounds exhibit significant in vitro and in vivo antibacterial activities. The synthesis and testing of these compounds have led to the identification of derivatives with favorable pharmacokinetic profiles and low toxicity, selected for clinical evaluation due to their comprehensive antibacterial properties (Bouzard et al., 1989).

Radiochemistry for Nicotinic Receptors

In radiochemistry, compounds structurally related to tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate have been synthesized for potential use as novel ligands for nicotinic receptors. These compounds, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, are synthesized via Stille coupling reactions and have applications in studying nicotinic receptors through positron emission tomography (PET) imaging, enhancing our understanding of nicotinic acetylcholine receptor systems (Karimi & Långström, 2002).

Peptide Research

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate and its analogs have been explored in peptide research for creating enantiopure azetidine-2-carboxylic acids with various side chains. These compounds serve as valuable tools for investigating the impact of molecular conformation on peptide activity, offering insights into the design of new peptide-based therapeutics (Sajjadi & Lubell, 2008).

Organic Synthesis

In organic synthesis, tert-butyl derivatives are crucial intermediates. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in synthesizing biologically active compounds, showcases the synthetic utility of tert-butyl derivatives in the pharmaceutical industry. The development of efficient synthetic methods for these intermediates highlights their importance in the design and production of novel therapeutic agents (Zhao et al., 2017).

Chemical Biology

Research in chemical biology utilizes tert-butyl derivatives to study the effects of non-proteinogenic amino acids, like azetidine-2-carboxylic acid, on biological systems. These studies offer insights into the biochemical pathways affected by these analogs, furthering our understanding of protein synthesis, enzyme activity, and potential therapeutic applications. For instance, the effects of azetidine-2-carboxylic acid on ion uptake and release in plants provide valuable data on how these compounds can influence physiological processes (Pitman et al., 1977).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-12(2,3)19-11(18)17-7-13(15,8-17)10-5-4-9(14)6-16-10/h4-6H,7-8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIXHSCRPKLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2696407.png)

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)